N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide
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Overview
Description
N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of proteins. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Antiviral Activities
One study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This suggests potential applications in developing antiviral agents (A. Hebishy et al., 2020).
Antimicrobial Properties
Research into acylthioureas, including compounds with a 3-fluorophenyl moiety, has shown significant antimicrobial activity, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential for benzamide derivatives in antimicrobial and antibiofilm applications (Carmen Limban et al., 2011).
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of orexin receptor antagonists, including compounds with structural similarity to the query compound, have been studied, providing insights into drug disposition and the identification of metabolites. Such research is crucial for understanding the pharmacological profiles of potential therapeutics (C. Renzulli et al., 2011).
CNS Receptor Binding
Benzamide derivatives have been synthesized and evaluated for their binding affinity to CNS dopamine D2 receptors, indicating their potential use in neuropharmacology and as tools for brain imaging studies (J. Bishop et al., 1991).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds from benzoyl fluoroynamides and β,β-difluoroenamides, including benzoxazines and benzoxazepinones, highlights the versatility of fluoro-substituted benzamides in organic chemistry and potential applications in medicinal chemistry (Tamara Meiresonne et al., 2015).
Serotonin Receptor Imaging
Fluorinated benzamide analogues have been developed for imaging serotonin receptors in the brain using positron emission tomography (PET), demonstrating the role of such compounds in neuroscience research and the diagnosis of neurological disorders (L. Lang et al., 1999).
Mechanism of Action
Target of Action
Related compounds such as 4-benzylpiperidine are known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Mode of Action
The 1,4-disubstituted 1,2,3-triazoles, a core structure in the compound, are known to act as a surrogate for the peptide bond and show chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Related compounds have been shown to be involved in the fatty acid elongation cycle of the fas-ii pathway .
Result of Action
Related compounds such as 4-benzylpiperidine are known to have a fast onset of action and a short duration .
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-7-9-20(10-8-17)26-16-21(23-24-26)22(27)25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQGDRCCZMVZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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